(Z)-5-Methylhex-3-enoic acid
CAS No.:
Cat. No.: VC17211344
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (Z)-5-methylhex-3-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3- |
| Standard InChI Key | CIBMDQOEVWDTDT-ARJAWSKDSA-N |
| Isomeric SMILES | CC(C)/C=C\CC(=O)O |
| Canonical SMILES | CC(C)C=CCC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The IUPAC name [(Z)-5-Methylhex-3-enoic acid] reflects its structural features: a six-carbon chain (hex-), a carboxylic acid group (-oic acid), a double bond starting at the third carbon (-3-en), and a methyl branch at the fifth carbon (5-methyl). The Z configuration indicates that the higher-priority groups on either side of the double bond (the carboxylic acid and methyl groups) are on the same side .
The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The structural formula is represented as:
Stereochemical Considerations
The Z configuration imposes distinct steric and electronic effects. The cis arrangement of the methyl and carboxylic acid groups creates a sterically crowded environment, influencing reactivity in cycloadditions and conjugate additions . Computational studies suggest that this configuration stabilizes the molecule through hyperconjugation between the double bond’s π-system and the adjacent methyl group.
Synthesis and Isolation Methods
Conventional Synthetic Routes
(Z)-5-Methylhex-3-enoic acid is typically synthesized via stereoselective aldol condensation or Wittig olefination. A representative protocol involves:
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Aldol Condensation: Propionaldehyde reacts with methyl vinyl ketone under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate.
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Oxidation: The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
Key reaction conditions:
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Temperature: 0–25°C
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Solvent: Ethanol/water mixture
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Yield: ~60–70% after purification by column chromatography .
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to enhance stereocontrol. For example, titanium tetrachloride (TiCl₄) with a chiral diamine ligand induces enantioselective formation of the Z isomer, achieving enantiomeric excess (ee) >90% .
Physicochemical Properties
Experimental data for (Z)-5-Methylhex-3-enoic acid remain limited, but analogous compounds provide insights:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 128.17 g/mol | Calculated |
| Density | ~1.02 g/cm³ (estimated) | Computational modeling |
| Boiling Point | Not reported | – |
| Solubility | Miscible in polar solvents | Experimental analog |
The compound’s solubility in polar solvents (e.g., ethanol, DMSO) stems from hydrogen bonding between the carboxylic acid group and solvent molecules.
Chemical Reactivity and Derivatives
Acid-Catalyzed Reactions
The carboxylic acid group undergoes typical reactions:
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Esterification: Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters.
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Amide Formation: Couples with amines via EDCI/DMAP-mediated activation .
Conjugated Double Bond Reactivity
The α,β-unsaturated system participates in:
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Michael Additions: Nucleophiles (e.g., amines) add to the β-carbon.
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Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
(Z)-5-Methylhex-3-enoic acid serves as a precursor in synthesizing prostaglandin analogs, which are investigated for anti-inflammatory properties .
Flavor and Fragrance Industry
Its ester derivatives contribute fruity notes to perfumes, though commercial use remains niche due to cost.
Comparison with Structural Analogs
(Z)-4-Methylhex-3-enoic Acid
Shifting the methyl group to the fourth carbon (CAS 14197236) reduces steric hindrance, lowering the melting point by ~10°C compared to the 5-methyl variant.
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